SNS-314 Mesylate
Overview
Description
SNS 314 mesylate is a potent and selective inhibitor of Aurora kinases A, B, and C. Aurora kinases are serine/threonine kinases that play crucial roles in cell division by regulating centrosome maturation, mitotic spindle formation, and cytokinesis. SNS 314 mesylate has shown significant potential in inhibiting tumor growth in various preclinical models and is currently being tested in clinical trials for the treatment of advanced solid tumors .
Mechanism of Action
Target of Action
SNS-314 Mesylate is a potent and selective inhibitor of Aurora kinases A, B, and C . Aurora kinases are serine/threonine kinases that play fundamental roles in regulating cell division . Aurora-A localizes to the centrosomes and functions in centrosome regulation and mitotic spindle formation . Aurora-B ensures that the DNA is appropriately aligned and that cytokinesis proceeds successfully .
Mode of Action
This compound operates as an ATP-competitive inhibitor of Aurora kinases . It interacts with its targets, leading to the inhibition of Aurora kinases A, B, and C . This inhibition results in proliferating cells bypassing the mitotic spindle checkpoint and failing to undergo cytokinesis .
Biochemical Pathways
The process of cell division, or mitosis, plays a critical role in the uncontrolled proliferation that is a hallmark of cancer . During mitosis, a cell aligns duplicate copies of its DNA along a mitotic spindle and subdivides itself through a process called cytokinesis, creating two identical daughter cells . Aurora kinases play key roles in this process, and their inhibition by this compound leads to a halt in cellular division at the mitotic phase of the cell cycle .
Pharmacokinetics
It is currently in a dose escalation phase 1 clinical trial for the treatment of patients with advanced solid tumors . This suggests ongoing research into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The inhibition of Aurora kinases by this compound leads to proliferating cells bypassing the mitotic spindle checkpoint and failing to undergo cytokinesis . This results in multiple rounds of endoreduplication and eventually cell death . In vivo, this compound has shown potent antitumor activity .
Preparation Methods
The synthesis of SNS 314 mesylate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups and the final mesylation step. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of a thiazole ring with a thieno[3,2-d]pyrimidine moiety.
Introduction of functional groups: Functional groups such as the chlorophenyl and urea moieties are introduced through nucleophilic substitution and condensation reactions.
Mesylation: The final step involves the mesylation of the compound using methanesulfonic acid to form SNS 314 mesylate
Chemical Reactions Analysis
SNS 314 mesylate undergoes various chemical reactions, including:
Oxidation: SNS 314 mesylate can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert SNS 314 mesylate into reduced forms with different chemical properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the compound, potentially altering its biological activity.
Hydrolysis: Hydrolysis reactions can break down SNS 314 mesylate into its constituent parts under acidic or basic conditions
Scientific Research Applications
SNS 314 mesylate has a wide range of scientific research applications, including:
Chemistry: SNS 314 mesylate is used as a tool compound to study the role of Aurora kinases in cell division and to develop new inhibitors with improved selectivity and potency.
Biology: In biological research, SNS 314 mesylate is used to investigate the mechanisms of cell division and the effects of Aurora kinase inhibition on cellular processes.
Medicine: SNS 314 mesylate is being tested in clinical trials for the treatment of advanced solid tumors. .
Comparison with Similar Compounds
SNS 314 mesylate is unique in its selectivity and potency as an Aurora kinase inhibitor. Similar compounds include:
VX-680: Another potent Aurora kinase inhibitor with a similar mechanism of action but different chemical structure.
MLN8237: A selective Aurora A kinase inhibitor with distinct pharmacokinetic properties.
AZD1152: A selective Aurora B kinase inhibitor with different therapeutic applications
SNS 314 mesylate stands out due to its ability to inhibit all three Aurora kinase isoforms (A, B, and C) with high potency, making it a valuable tool for studying the roles of these kinases in cell division and for developing new anticancer therapies .
Biological Activity
SNS-314 mesylate is a potent, selective inhibitor of the Aurora kinase family, specifically targeting Aurora A, B, and C. It is classified as an ATP-competitive inhibitor and has garnered attention for its potential in cancer therapy due to its ability to disrupt mitotic processes in rapidly dividing cells. This article examines the biological activity of this compound, highlighting its mechanisms of action, preclinical findings, and clinical implications.
SNS-314 functions by inhibiting the activity of Aurora kinases, which are crucial for proper cell division. The inhibition leads to several cellular consequences:
- Bypassing the Mitotic Spindle Checkpoint : Treated cells fail to complete cytokinesis, resulting in endoreduplication and ultimately cell death.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells.
- Cell Cycle Arrest : SNS-314 disrupts normal cell cycle progression, particularly affecting mitosis.
The IC50 values for SNS-314 against Aurora A, B, and C are reported as 9 nM, 31 nM, and 3 nM respectively, indicating its potency in inhibiting these kinases .
In Vitro Activity
Numerous studies have demonstrated the efficacy of SNS-314 in various cancer cell lines:
- Colorectal Carcinoma (HCT116) : SNS-314 exhibited significant antiproliferative effects when combined with standard chemotherapeutics such as gemcitabine and docetaxel. Sequential administration showed enhanced efficacy with a notable 72.5% tumor growth inhibition in xenograft models .
Drug Combination | Effect |
---|---|
SNS-314 + Gemcitabine | Additive/Synergistic |
SNS-314 + Docetaxel | Potentiation observed |
SNS-314 + 5-FU | Additive effects |
In Vivo Activity
In vivo studies using mouse xenograft models have shown that SNS-314 can significantly inhibit tumor growth:
- Xenograft Models : Administration of 50 and 100 mg/kg doses led to a dose-dependent decrease in phosphorylated histone H3 levels, indicating effective Aurora-B inhibition .
Case Study: Anaplastic Thyroid Carcinoma (ATC)
A study focused on ATC cells demonstrated that SNS-314 effectively reduced proliferation and tumorigenicity across various ATC-derived cell lines (CAL-62, 8305C, 8505C). The IC50 values ranged from 2.6 nM to 26.6 nM, highlighting its potency against aggressive tumors unresponsive to conventional therapies .
Clinical Trials
SNS-314 is currently undergoing Phase 1 clinical trials for patients with advanced solid tumors. Initial results indicate that it can inhibit tumor growth effectively and may enhance the efficacy of existing chemotherapeutic agents .
Summary of Findings
The biological activity of this compound underscores its potential as a therapeutic agent in oncology:
- Potent Inhibition : Effective against Aurora kinases A, B, and C with low IC50 values.
- Combination Therapy : Shows enhanced effects when combined with other chemotherapeutics.
- Preclinical Success : Significant tumor growth inhibition observed in various cancer models.
- Ongoing Clinical Research : Currently being tested in human trials for safety and efficacy.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6OS2.CH4O3S/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16;1-5(2,3)4/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCODPVDEFFWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648376 | |
Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146618-41-8 | |
Record name | SNS-314 Mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146618418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SNS-314 MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGW32FDY3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.